Biotin d-sulfoxide
Overview
Description
Biotin d-sulfoxide is a derivative of biotin, a water-soluble B-vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin d-sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane. The reaction typically occurs under mild conditions, with the choice of solvent and temperature depending on the specific oxidizing agent used .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalytic approaches, such as employing sulfoxide reductases. These enzymes catalyze the oxidation of biotin to this compound with high efficiency and enantioselectivity under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Biotin d-sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to biotin sulfone.
Reduction: this compound can be reduced back to biotin using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dimethyldioxirane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed:
Oxidation: Biotin sulfone.
Reduction: Biotin.
Substitution: Various biotin derivatives depending on the nucleophile used.
Scientific Research Applications
Biotin d-sulfoxide has several applications in scientific research, including:
Mechanism of Action
Biotin d-sulfoxide exerts its effects through its interaction with various enzymes and proteins involved in biotin metabolism. It acts as a substrate for biotin sulfoxide reductase, which reduces it back to biotin. This reduction process is crucial for maintaining biotin homeostasis in the body. The molecular targets of this compound include carboxylases and other biotin-dependent enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotin sulfone: A further oxidized form of biotin with different chemical properties.
Bisnorbiotin: A biotin metabolite involved in biotin catabolism
Comparison: Biotin d-sulfoxide is unique in its ability to undergo reversible oxidation and reduction, making it a valuable intermediate in biotin metabolism. Unlike biotin sulfone, which is a terminal oxidation product, this compound can be reduced back to biotin, thus playing a crucial role in maintaining biotin homeostasis. Bisnorbiotin, on the other hand, is a catabolic product and does not participate in reversible redox reactions .
Properties
IUPAC Name |
5-(2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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